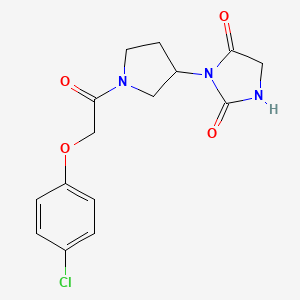

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

Propriétés

IUPAC Name |

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMEMGKDMBGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.

Pyrrolidine Derivative Formation: The 4-chlorophenoxyacetyl chloride is then reacted with pyrrolidine to form the corresponding pyrrolidinyl derivative.

Cyclization to Imidazolidine-Dione: Finally, the pyrrolidinyl derivative undergoes cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The imidazolidine-dione ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

Pharmacological Properties

The compound is primarily recognized for its inhibitory action on phosphodiesterase enzymes, particularly phosphodiesterase 9 (PDE9). PDE9 inhibitors are of significant interest in the treatment of neurological disorders such as Alzheimer's disease, where they may enhance cognitive function by increasing levels of cyclic GMP (cGMP) in the brain .

Therapeutic Potential

Research indicates that compounds with an imidazolidine backbone, similar to this compound, exhibit anti-inflammatory and neuroprotective effects. The presence of a chlorophenoxyacetyl group may enhance these properties, making it a candidate for treating conditions characterized by inflammation and oxidative stress .

Cyclic GMP Modulation

By inhibiting PDE9, the compound increases cGMP levels, which can lead to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating cardiovascular diseases and enhancing neuronal survival during ischemic events .

Neuroprotective Effects

Studies have shown that compounds targeting PDE9 can mitigate neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells. This suggests that 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione could be leveraged for neuroprotective therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

4-Chlorophenoxyacetic Acid: A simpler compound with herbicidal properties.

Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidinone structures, known for their biological activities.

Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-dione rings, studied for their pharmacological properties.

The uniqueness of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

The compound 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Imidazolidine dione : A bicyclic structure contributing to its biological activity.

- 4-Chlorophenoxyacetyl group : Enhances lipophilicity and may influence receptor interactions.

The compound's chemical formula is C_{15}H_{17ClN_2O_3, with a molecular weight of approximately 320.76 g/mol.

Research indicates that this compound may act through various biological pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The presence of the chlorophenoxyacetyl moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Case Studies

- Cancer Research : In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it could activate caspase pathways, leading to increased cell death in certain tumor types.

- Anti-inflammatory Effects : Another study explored its effects on inflammatory markers in vitro. The compound reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with functionalization of the pyrrolidine ring via nucleophilic substitution. For example, react 4-chlorophenoxyacetyl chloride with a pyrrolidine derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Step 2 : Cyclization to form the imidazolidine-2,4-dione core using carbodiimide-mediated coupling or acid-catalyzed dehydration. Catalysts like MgO or KCO can enhance reaction efficiency .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for yield (>80%) and purity (HPLC >95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH groups), imidazolidine-dione (δ 4.0–5.0 ppm for NH/CH), and 4-chlorophenoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and NH bending (~3300 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] expected at m/z ~420–430) .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C suggests thermal stability) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the imidazolidine-dione core be elucidated using kinetic and isotopic labeling studies?

- Methodology :

- Kinetic Profiling : Use in-situ FTIR or NMR to track intermediate formation (e.g., carbodiimide intermediates).

- Isotopic Labeling : Introduce N or C labels to trace bond formation pathways .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., cyclization barriers).

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with active sites accommodating the 4-chlorophenoxy group). Use software like AutoDock Vina with PDB structures .

Q. What experimental strategies resolve contradictions between observed and predicted solubility or bioavailability data?

- Methodology :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or solid dispersion techniques.

- Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability. Compare in silico predictions (e.g., QSAR models) with experimental results .

Q. How can advanced chromatographic techniques (HPLC-MS, chiral chromatography) address enantiomeric purity challenges in synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.